5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl-
Overview
Description
5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- is a chemical compound with the molecular formula C13H18O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Molecular Structure Analysis
The molecular structure of 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- consists of a benzofuran core with five methyl groups attached . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Identification and Analysis in Research Chemicals
Research into the identification and analysis of benzofuran derivatives, including compounds similar to 5-Benzofuranol, has been conducted to understand their presence in internet-purchased products. One study focused on various APB isomers, which are structurally related to benzofuran derivatives (Stańczuk et al., 2013).
Synthesis and Characterization in Medicinal Chemistry
Benzofuran derivatives are synthesized and characterized for potential medicinal applications. For instance, a study reported the synthesis of benzofuran-2-yl derivatives integrated with quinoline, pyrazole, and other moieties, highlighting their potential antimicrobial properties (Idrees et al., 2020).
Novel Compound Synthesis
The synthesis of novel benzofuran derivatives for diverse applications is an area of interest. Gao et al. (2011) described the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the versatility of benzofuran compounds in organic synthesis (Gao et al., 2011).
Natural Product Isolation and Analysis
Benzofuran derivatives are often isolated from natural sources and studied for their biological properties. Luo et al. (2007) isolated new 2-aryl benzofuran derivatives from seeds, contributing to the understanding of naturally occurring benzofurans (Luo et al., 2007).
Palladium-Catalyzed Synthesis
Research on palladium-catalyzed reactions for synthesizing substituted benzofurans is notable. Yoshida et al. (2004) explored this method to efficiently produce various substituted benzofurans, demonstrating their significance in organic synthesis (Yoshida et al., 2004).
Electrochemical Studies
Electrochemical studies involving benzofuran derivatives have been conducted to understand their chemical behavior and potential applications. Moghaddam et al. (2006) investigated the electrochemical oxidation of compounds in the presence of benzofuran derivatives, highlighting their role in synthetic pathways (Moghaddam et al., 2006).
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-7-8(2)12-10(9(3)11(7)14)6-13(4,5)15-12/h14H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQBRTRMLPJSGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(O2)(C)C)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434150 | |
Record name | 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84574-05-0 | |
Record name | 5-Benzofuranol, 2,3-dihydro-2,2,4,6,7-pentamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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